- Synthesis of arylstannanes by palladium-catalyzed desulfitative coupling reaction of sodium arylsulfinates with distannanes, Tetrahedron Letters, 2018, 59(45), 4019-4023

Cas no 960-16-7 (tributyl(phenyl)stannane)

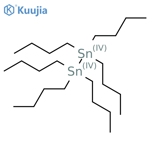

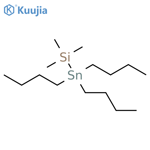

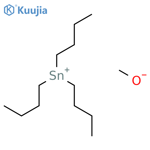

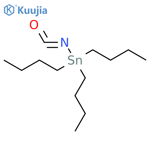

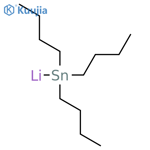

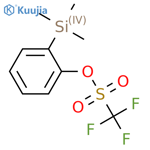

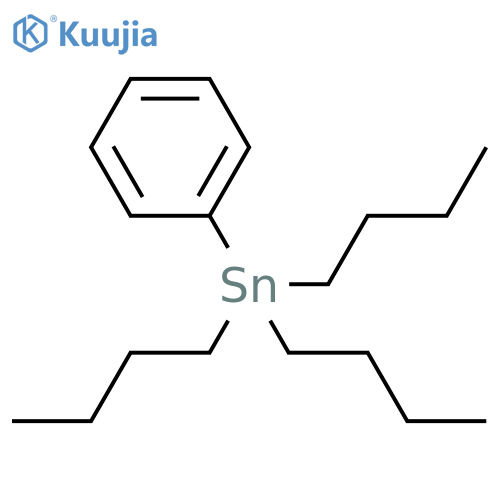

tributyl(phenyl)stannane structure

상품 이름:tributyl(phenyl)stannane

tributyl(phenyl)stannane 화학적 및 물리적 성질

이름 및 식별자

-

- Stannane,tributylphenyl-

- Tri-n-butylphenyltin

- PHENYLTRI-n-BUTYLTIN

- Tributyl phenyl stannane

- Tributyl(phenyl)stannane

- TRIBUTYLPHENYLTIN

- Phenyltributylstannane

- Phenyltributyltin

- Tributylphenylstannane

- Stannane, tributylphenyl-

- SYUVAXDZVWPKSI-UHFFFAOYSA-N

- tri-n-butylphenylstannane

- C18H32Sn

- phenyltributlytin

- tributylphenyl tin

- phenyl tnbutyl tin

- PhSnBu3

- phenyl tributyl tin

- tributyl phenyl tin

- tributylstannylbenzene

- tributylphenyl stannane

- tri-n-butyl(phenyl)tin

- tributyl-phenyl-stannane

- phen

- Tin, tributylphenyl- (6CI, 7CI)

- Tributylphenylstannane (ACI)

- (Tributylstannyl)benzene

- CS-0033944

- GS-5723

- AKOS024438605

- MFCD00134394

- 960-16-7

- Tributylphenylstannane, 97%

- phenyltri-n-butylstannane

- Phenyltributylstannane; Phenyltributyltin; Tri-n-butylphenyltin

- tri-n-butyl (phenyl)tin

- Tributylphenylstannane, purum, >=97.0% (GC)

- PB47895

- DTXSID30242077

- DB-057618

- SY078587

- tri(but-1-yl)stannylbenzene

- F11375

- tributyl(phenyl)stannane

-

- MDL: MFCD00134394

- 인치: 1S/C6H5.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;

- InChIKey: SYUVAXDZVWPKSI-UHFFFAOYSA-N

- 미소: C1C=CC([Sn](CCCC)(CCCC)CCCC)=CC=1

계산된 속성

- 정밀분자량: 368.15300

- 동위원소 질량: 365.129123

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 중원자 수량: 19

- 회전 가능한 화학 키 수량: 10

- 복잡도: 184

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

- 토폴로지 분자 극성 표면적: 0

- 표면전하: 0

실험적 성질

- 색과 성상: 무색 투명 액체

- 밀도: 1.125 g/mL at 25 °C(lit.)

- 융해점: 159-160 ºC (hexane )

- 비등점: 125-128 °C/0.14 mmHg(lit.)

- 플래시 포인트: 화씨 온도: 235.4°f

섭씨: 113°c - 굴절률: n20/D 1.516(lit.)

- 용해도: Insuluble (9.9E-5 g/L) (25 ºC),

- PSA: 0.00000

- LogP: 5.74270

- 용해성: 미확정

- 증기압: No data available

tributyl(phenyl)stannane 보안 정보

-

기호:

- 신호어:Danger

- 피해 선언: H301-H312-H315-H319-H372-H410

- 경고성 성명: P273-P280-P301+P310-P305+P351+P338-P314-P501

- 위험물 운송번호:UN 2788 6.1/PG 3

- WGK 독일:3

- 위험 범주 코드: 21-25-36/38-48/23/25-50/53

- 보안 지침: S35-S36/37/39-S45-S60-S61

-

위험물 표지:

- 패키지 그룹:II

- 보안 용어:6.1(a)

- 포장 등급:II

- 위험 등급:6.1(a)

- TSCA:No

- 위험 용어:R21; R25; R36/38; R48/23/25; R50/53

- 저장 조건:Ambient temperatures.

tributyl(phenyl)stannane 세관 데이터

- 세관 번호:2931900090

- 세관 데이터:

중국 세관 번호:

2931900090개요:

기타 유기-무기화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독관리조건: AB(입국화물통관표, 출국화물통관표).최혜국 대우관세: 6.5%. 일반관세: 30.0%

요약:

2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).최혜국 대우관세: 6.5%. 일반관세: 30.0%

tributyl(phenyl)stannane 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-74906-10.0g |

tributyl(phenyl)stannane |

960-16-7 | 10.0g |

$3253.0 | 2023-02-12 | ||

| abcr | AB106617-50 g |

Phenyltri-n-butyltin; . |

960-16-7 | 50 g |

€564.90 | 2023-07-20 | ||

| eNovation Chemicals LLC | D956725-100g |

tributyl(phenyl)stannane |

960-16-7 | 97% | 100g |

$570 | 2023-05-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45400-5g |

Tributylphenyltin |

960-16-7 | 97% | 5g |

¥512.0 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VL031-1g |

tributyl(phenyl)stannane |

960-16-7 | 97% | 1g |

¥64.0 | 2022-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93688-5G |

tributyl(phenyl)stannane |

960-16-7 | 97% | 5g |

¥ 613.00 | 2023-04-12 | |

| TRC | T772960-1g |

Tributylphenyltin |

960-16-7 | 1g |

$ 81.00 | 2023-09-05 | ||

| TRC | T772960-5g |

Tributylphenyltin |

960-16-7 | 5g |

$161.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45400-25g |

Tributylphenyltin |

960-16-7 | 97% | 25g |

¥1702.0 | 2023-09-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T858128-1g |

Tri-n-butylphenyltin |

960-16-7 | 97% | 1g |

¥79.00 | 2022-09-28 |

tributyl(phenyl)stannane 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Silver carbonate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Dimethylacetamide ; 1 h, 140 °C

참조

합성회로 2

합성회로 3

반응 조건

1.1 Reagents: Triethylamine , Potassium acetate , N-Methyl-2-pyrrolidone Solvents: Tetrahydrofuran , Water ; 12 h, 50 °C

참조

- Layered double hydroxide supported nanopalladium catalyst for Heck-, Suzuki-, Sonogashira-, and Stille-type coupling reactions of chloroarenes, Journal of the American Chemical Society, 2002, 124(47), 14127-14136

합성회로 4

반응 조건

1.1 Reagents: Potassium acetate Catalysts: Palladium (alumina, carbon, LDH, silica or polymer supported) Solvents: Tetrabutylammonium bromide ; 12 h, 50 °C

참조

- A process for C-C coupling reaction of haloarenes using reusable heterogeneous nanopalladium(0) catalyst, India, , ,

합성회로 5

반응 조건

1.1 Reagents: Potassium acetate Catalysts: Palladium Solvents: N-Methyl-2-pyrrolidone ; 16 h, 50 °C

참조

- A process for the preparation of novel reusable heterogeneous nanopalladium (0) catalyst useful for C-C coupling reaction of haloarenes, India, , ,

합성회로 6

반응 조건

1.1 Reagents: Cesium fluoride Catalysts: Nickel dichloride Solvents: Toluene ; 24 h, 140 °C

참조

- Nickel-catalyzed decarbonylative stannylation of acyl fluorides under ligand-free conditions, Molecules, 2019, 24(9),

합성회로 7

합성회로 8

합성회로 9

합성회로 10

반응 조건

1.1 Reagents: Potassium acetate Catalysts: Palladium Solvents: N-Methyl-2-pyrrolidone ; rt; 16 h, rt

참조

- Layered double hydroxides supported nanopalladium catalysts for Heck-, Suzuki, Sonogashira-, and Stille-type coupling reactions of haloarenes, United States, , ,

합성회로 11

반응 조건

1.1 Catalysts: Tricyclohexylphosphine , Palladium diacetate ; 24 h, 110 °C

참조

- Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot, Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions, European Journal of Organic Chemistry, 2018, 2018(1), 120-125

합성회로 12

합성회로 13

합성회로 14

반응 조건

1.1 Reagents: Potassium fluoride , 18-Crown-6 Catalysts: Hydroquinone Solvents: Tetrahydrofuran ; 15 min, 100 °C

참조

- Synthesis of aryl stannanes from silyl triflates via aryne intermediates, Synlett, 2011, (3), 345-348

tributyl(phenyl)stannane Raw materials

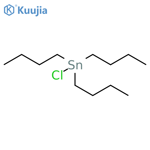

- hexabutyldistannane

- Phenylboronic acid

- Stannane,tributylisocyanato-

- tributyl(chloro)stannane

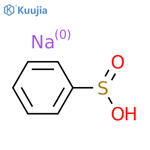

- Benzenesulfinic acid, sodium salt

- Iodobenzene

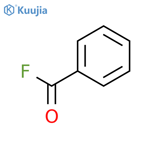

- Benzoyl fluoride

- Lithium, (tributylstannyl)-

- Tributyl(trimethylsilyl)stannane

- Methoxytributyltin

- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

tributyl(phenyl)stannane Preparation Products

tributyl(phenyl)stannane 관련 문헌

-

Priti Sharma,A. P. Singh RSC Adv. 2014 4 43070

-

2. Ni(acac)2-catalyzed cross-coupling and carbonylative cross-coupling of organostannanes with hypervalent iodonium saltsSuk-Ku Kang,Hyung-Chul Ryu,Sang-Woo Lee J. Chem. Soc. Perkin Trans. 1 1999 2661

-

Irene C. Christoforou,Panayiotis A. Koutentis Org. Biomol. Chem. 2006 4 3681

-

Jianguo Wang,Xin Chen,Zhengxu Cai,Hewei Luo,Yonghai Li,Zitong Liu,Guanxin Zhang,Deqing Zhang Polym. Chem. 2013 4 5283

-

Atsunori Morigaki,Tomoo Tanaka,Tomotsugu Miyabe,Takashi Ishihara,Tsutomu Konno Org. Biomol. Chem. 2013 11 586

960-16-7 (tributyl(phenyl)stannane) 관련 제품

- 53032-76-1(PHENOL, 2-(BROMOMETHYL)-6-NITRO-)

- 1797838-98-2(3-3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl-1-methyl-1,2-dihydropyridin-2-one)

- 1804752-81-5(Ethyl 3-hydroxy-2-methoxy-5-(trifluoromethoxy)pyridine-6-acetate)

- 1805019-73-1(Ethyl 3-bromo-2-cyano-5-methoxyphenylacetate)

- 2228643-59-0(tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)(phenyl)methylcarbamate)

- 1889863-24-4(Methyl 2-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate)

- 1149333-40-3(1,1-dimethylethyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate)

- 1806034-36-5(4-(Difluoromethyl)-6-methoxy-2-methylpyridine-3-acetic acid)

- 911364-09-5(Carbamic acid, [2-(hydroxyamino)-2-iminoethyl]-, phenylmethyl ester)

- 1804244-01-6(3-(3-Methoxy-3-oxopropyl)-5-nitromandelic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:960-16-7)tributyl(phenyl)stannane

순결:99%

재다:50g

가격 ($):335.0